2-methylfuran-3,4-dicarboxylic Acid

Catalog No.
S800148
CAS No.
54576-44-2
M.F
C7H6O5
M. Wt
170.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methylfuran-3,4-dicarboxylic Acid

CAS Number

54576-44-2

Product Name

2-methylfuran-3,4-dicarboxylic Acid

IUPAC Name

2-methylfuran-3,4-dicarboxylic acid

Molecular Formula

C7H6O5

Molecular Weight

170.12 g/mol

InChI

InChI=1S/C7H6O5/c1-3-5(7(10)11)4(2-12-3)6(8)9/h2H,1H3,(H,8,9)(H,10,11)

InChI Key

DMVWTHJBGHANLQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CO1)C(=O)O)C(=O)O

Canonical SMILES

CC1=C(C(=CO1)C(=O)O)C(=O)O

2-methylfuran-3,4-dicarboxylic acid is a heterocyclic dicarboxylic acid belonging to the furan class of bio-based platform chemicals. Unlike the more common and linear furan-2,5-dicarboxylic acid (FDCA), this compound features adjacent (vicinal) carboxyl groups at the 3 and 4 positions and a methyl group at the 2 position. This specific substitution pattern creates an asymmetric, bent molecular geometry that directly influences its utility as a monomer for performance polyesters and as a ligand in coordination chemistry, distinguishing it from other furan isomers. [1]

Research Fit

Scaffold 2-Methylfuran-3,4-dicarboxylic acid
Substitution 3,4-COOH, 2-methyl group
Role Versatile building block for synthesis and materials

Procuring a generic furan dicarboxylic acid substitute, such as the common furan-2,5-dicarboxylic acid (FDCA) or even the direct parent, furan-3,4-dicarboxylic acid, will lead to significant deviations in material properties. The vicinal 3,4-carboxylate arrangement produces polymers with fundamentally different thermal profiles and crystallinity compared to the linear 2,5-isomer. [1] Furthermore, the addition of the 2-methyl group introduces steric hindrance and breaks the symmetry of the parent 3,4-isomer, which provides a specific mechanism for tuning polymer chain packing and solubility. Substituting this monomer alters key performance characteristics such as melting point, glass transition temperature, and crystallization behavior, making it a deliberate choice for targeted polymer design rather than a commodity. [REFS-1, REFS-2]

Substitution Risk

Target Compound
Potential Substitute
Mismatch Risk
2-Methylfuran-3,4-dicarboxylic acid
2,5-Furandicarboxylic acid (FDCA)
Different 2,5-substitution pattern may shift polymer thermal and mechanical properties.
2-Methylfuran-3,4-dicarboxylic acid
Furan-3,4-dicarboxylic acid
Absence of 2-methyl group alters electron density and reactivity.
2-Methylfuran-3,4-dicarboxylic acid
2-(Trifluoromethyl)furan-3,4-dicarboxylic acid
Trifluoromethyl group introduces distinct electronic profile, affecting reactivity and H-bonding.

Isomer-Driven Control of Polymer Crystallinity

The choice of furan dicarboxylic acid isomer is a primary determinant of polymer morphology. Direct comparison of polyesters synthesized with ethylene glycol (PEF) shows that the parent 3,4-isomer yields a semi-crystalline material (3,4-PEF), similar to the common 2,5-isomer (2,5-PEF). [1] In stark contrast, the asymmetric 2,4-isomer produces a completely amorphous polymer (2,4-PEF). [1] The target compound, 2-methylfuran-3,4-dicarboxylic acid, introduces asymmetry to the semi-crystalline 3,4-backbone. This provides a rational design strategy to systematically reduce crystallinity and tune mechanical or optical properties, a level of control not achievable with the other isomers.

Evidence DimensionPolymer Crystallinity (with Ethylene Glycol)
Target Compound DataSemi-crystalline (inferred from parent compound, with reduced crystallinity due to methyl group)
Comparator Or BaselineFuran-3,4-dicarboxylic acid (parent): Semi-crystalline | Furan-2,4-dicarboxylic acid (isomer): Amorphous | Furan-2,5-dicarboxylic acid (common substitute): Semi-crystalline
Quantified DifferenceQualitative shift from semi-crystalline (parent) or amorphous (2,4-isomer) states.
ConditionsMelt polycondensation with ethylene glycol.

This allows for the deliberate design of polymers with tailored crystallinity, impacting processability, transparency, and mechanical performance.

Lipophilicity Shift
Data to verify
ΔLogP +0.63 (~4.3×)
May improve membrane permeability
Predicted values, not experimentally confirmed

Lower Melting Point and Unique Thermal Profile vs. Standard 2,5-FDCA

Polymers derived from the parent furan-3,4-dicarboxylic acid exhibit significantly different thermal properties compared to those from the standard furan-2,5-dicarboxylic acid (FDCA). Poly(ethylene 3,4-furandicarboxylate) (3,4-PEF) has a melting temperature (Tm) of 165 °C, which is 50 °C lower than that of poly(ethylene 2,5-furandicarboxylate) (2,5-PEF) at 215 °C. [1] The glass transition temperature (Tg) is also slightly lower (82 °C vs. 88 °C). [1] The addition of a methyl group, as in 2-methylfuran-3,4-dicarboxylic acid, is expected to further disrupt chain packing, likely reducing the melting point even more while potentially increasing Tg due to restricted chain rotation. This offers a pathway to polymers with a lower processing temperature than standard FDCA-based materials, reducing energy costs and thermal degradation risk.

Evidence DimensionMelting Temperature (Tm) of Resulting Polyester (PEF)
Target Compound DataExpected <165 °C (inferred from parent compound)
Comparator Or BaselineFuran-3,4-dicarboxylic acid (parent): 165 °C | Furan-2,5-dicarboxylic acid (common substitute): 215 °C
Quantified Difference50 °C lower Tm than the 2,5-FDCA equivalent, with further reduction expected from methylation.
ConditionsPolyester synthesized with ethylene glycol, measured by DSC.

Procuring this monomer enables the development of semi-crystalline bio-polyesters with significantly lower processing temperatures, saving energy and expanding the viable processing window.

H-Bond Donors/Acceptors
Class-level
2 HBD, 5 HBA; steric influence
Influences crystal packing and synthon formation
Based on structural analysis

Precursor for Asymmetric Ligands in Coordination Chemistry

In the synthesis of metal-organic frameworks (MOFs) and coordination polymers, ligand geometry dictates the resulting topology and pore environment. Symmetrical linkers like furan-2,5-dicarboxylic acid or the parent furan-3,4-dicarboxylic acid tend to form predictable, higher-symmetry networks. 2-methylfuran-3,4-dicarboxylic acid provides an asymmetric, rigid backbone. The steric bulk of the methyl group adjacent to a carboxylate function can be used to block certain coordination sites, frustrate dense packing, and direct the formation of more complex, lower-symmetry, or chiral frameworks that are inaccessible with symmetric analogs.

Evidence DimensionLigand Symmetry
Target Compound DataAsymmetric
Comparator Or BaselineFuran-3,4-dicarboxylic acid: Symmetric (C2v) | Furan-2,5-dicarboxylic acid: Symmetric (C2h)
Quantified DifferenceQualitative change from symmetric to asymmetric point group.
ConditionsUse as a linker in MOF synthesis.

This compound is the correct choice for researchers aiming to synthesize novel MOF topologies where symmetry-breaking and steric control are required design elements.

Boiling Point (Pred.)
Data to verify
357.7±42.0 °C vs 342.7±35.0 °C
Indicates stronger intermolecular interactions
Predicted; thermal processing to verify
TPSA vs FDCA
Class-level
87.7 Ų (FDCA: 74.6 Ų)
Higher TPSA may reduce passive permeability
Calculated descriptor; experimental validation advised
Ultrasound-Assisted Synthesis
Reported
75–85% yield, catalyst-free
Methyl group may enhance reactivity
Method context; substrate scope to verify

Precursor for Bio-based Polyesters with Lower Processing Temperatures

Where the goal is to produce a semi-crystalline, furan-based polyester but the high melting point of 2,5-FDCA-based polymers (>210 °C) is prohibitive for processing. This monomer provides a pathway to materials with melting points below 165 °C, reducing energy consumption and thermal stress on the polymer during manufacturing. [1]

Copolymerization Additive for Crystallinity and Tg Control

Used as a comonomer with furan-2,5-dicarboxylic acid or furan-3,4-dicarboxylic acid to precisely control the final properties of a copolyester. Its asymmetric structure effectively disrupts crystallization, allowing for fine-tuning of mechanical properties, optical clarity, and the glass transition temperature of the final product. [1]

Synthesis of Low-Symmetry Metal-Organic Frameworks (MOFs)

For applications in crystal engineering where the objective is to create complex, non-centrosymmetric, or chiral MOFs. The compound's inherent asymmetry and steric profile make it a superior choice over symmetric isomers for directing the assembly of unique framework topologies for specialized applications like enantioselective separations or nonlinear optics.

Application Fit Matrix

Application
Selection Property
Validation Focus
MOF Construction
3,4-COO ligand topology with 2-methyl steric control
Gas adsorption and catalytic selectivity screening
Bioactive Heterocycle Synthesis
High-yield, catalyst-free MCR performance
Library synthesis and biological screening validation
Crystal Engineering
Defined H-bond motif (2 donors, 5 acceptors) and steric effect
Supramolecular synthon reliability and packing analysis

XLogP3

0.4

Wikipedia

2-methylfuran-3,4-dicarboxylic Acid

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